4-(Prop-2-yn-1-yl)oxan-4-ol

Click Chemistry CuAAC Sonogashira Coupling

4-(Prop-2-yn-1-yl)oxan-4-ol (CAS 1258641-47-2) is a tertiary propargylic alcohol built on a tetrahydropyran (oxane) scaffold, with molecular formula C₈H₁₂O₂ and molecular weight 140.18 g/mol. The compound presents a saturated six-membered oxygen heterocycle bearing a terminal alkyne substituent and a hydroxyl group at the C4 position.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 1258641-47-2
Cat. No. B1531212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)oxan-4-ol
CAS1258641-47-2
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC#CCC1(CCOCC1)O
InChIInChI=1S/C8H12O2/c1-2-3-8(9)4-6-10-7-5-8/h1,9H,3-7H2
InChIKeyIHPXIGYAZFZPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insight: 4-(Prop-2-yn-1-yl)oxan-4-ol (CAS 1258641-47-2) – Core Identity and Scientific Positioning


4-(Prop-2-yn-1-yl)oxan-4-ol (CAS 1258641-47-2) is a tertiary propargylic alcohol built on a tetrahydropyran (oxane) scaffold, with molecular formula C₈H₁₂O₂ and molecular weight 140.18 g/mol . The compound presents a saturated six-membered oxygen heterocycle bearing a terminal alkyne substituent and a hydroxyl group at the C4 position. This architecture places it within the widely utilized class of propargyl-functionalized tetrahydropyrans, which serve as versatile intermediates in medicinal chemistry, click chemistry (CuAAC), and fragrance synthesis . Commercially, it is supplied as a building block with purities typically ranging from 95% to 98% .

Why Generic Tetrahydropyran-4-ol or Propargyl Ether Analogs Cannot Substitute 4-(Prop-2-yn-1-yl)oxan-4-ol


The differentiation of 4-(Prop-2-yn-1-yl)oxan-4-ol rests on the combination of three structural features—tertiary alcohol, cyclic ether, and terminal alkyne—which jointly determine its reactivity, stereoelectronic properties, and metabolic stability in ways not replicated by any single in-class analog. Substituting the propargyl group with alkyl substituents eliminates the terminal alkyne required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling [1], while using a propargyl ether analog (CAS 339363-23-4) replaces the tertiary hydroxyl with an ether linkage, altering hydrogen-bonding capacity, aqueous solubility, and metabolic vulnerability . These are not incremental differences; they fundamentally change the synthetic utility and ADMET profile, meaning that a procurement decision based solely on “tetrahydropyran” or “propargyl” classification will likely yield an unsuitable replacement.

Quantitative Evidence Guide: Where 4-(Prop-2-yn-1-yl)oxan-4-ol Shows Measurable Differentiation


Synthetic Versatility: Terminal Alkyne Enables CuAAC and Sonogashira Coupling Inaccessible to Alkyl Analogs

4-(Prop-2-yn-1-yl)oxan-4-ol is a terminal alkyne [1]; it undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with second-order rate constants on the order of 10¹–10² M⁻¹ s⁻¹ under standard biomolecular conditions [2]. In contrast, the closest saturated analog, 4-methyltetrahydro-2H-pyran-4-ol (CAS 23168-70-3), lacks the alkyne π-system entirely, rendering it incapable of participating in CuAAC or Sonogashira cross-coupling [3]. This functional group presence versus absence dichotomy is the primary driver of synthetic utility differentiation.

Click Chemistry CuAAC Sonogashira Coupling Medicinal Chemistry Bioconjugation

Hydrogen-Bond Donor Capacity: Tertiary Alcohol Differentiates from Propargyl Ether Analog in Solubility and Target Engagement

The tertiary C4 hydroxyl group of 4-(Prop-2-yn-1-yl)oxan-4-ol donates one hydrogen bond (HBD count = 1) and accepts two (HBA count = 2), yielding a topological polar surface area (TPSA) of 29.5 Ų [1]. Its closest ether analog, 4-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran (CAS 339363-23-4), has zero HBDs and a TPSA of 18.5 Ų . This difference translates to measurably higher aqueous solubility for the alcohol: predicted logS ≈ –0.91 for the target vs. –1.58 for the ether, corresponding to an approximately 4.7-fold higher predicted molar solubility [2].

Hydrogen Bonding Aqueous Solubility ADMET Drug Design Physicochemical Properties

Metabolic Stability: Tertiary Propargylic Alcohol Scaffold Demonstrates Superior Resistance to Phase I Oxidation vs. Primary/Secondary Propargyl Alcohols

The C4 position of 4-(Prop-2-yn-1-yl)oxan-4-ol is fully substituted (tertiary alcohol), blocking oxidative metabolism via alcohol dehydrogenase (ADH) and CYP450-mediated α-hydroxylation [1]. In contrast, primary propargyl alcohol (prop-2-yn-1-ol, CAS 107-19-7) is rapidly oxidized to propiolaldehyde in liver microsomes with intrinsic clearance (CLint) exceeding 200 mL/min/kg [2]. While direct microsomal half-life data for the target compound is not publicly available, the structural class of tertiary propargylic alcohols consistently shows >10-fold improvement in metabolic half-life relative to primary propargyl alcohols in human liver microsome assays [3].

Metabolic Stability Liver Microsomes CYP450 Propargylic Oxidation ADME

Ring–Alkyne Spacing: C4 Direct Attachment Minimizes Conformational Flexibility vs. Propargyl Ether or Longer-Chain Homologs for Structure-Based Design

4-(Prop-2-yn-1-yl)oxan-4-ol has two rotatable bonds (excluding the alkyne rigid segment) and places the alkyne carbon directly adjacent to the tetrahydropyran ring [1]. The propargyl ether analog (CAS 339363-23-4) introduces an additional C–O bond and conformational degree of freedom, while the longer-chain homolog 4-(but-3-yn-1-yl)tetrahydro-2H-pyran-4-ol (hypothetical) would add two additional rotatable bonds . The minimal rotatable bond count (2) and direct C(sp³)–C(sp) junction reduce the entropic penalty upon target binding, which is predicted to improve ligand efficiency (LE) relative to more flexible analogs, though no direct LE comparison data is publicly available for this specific compound [2].

Conformational Restriction Ligand Efficiency Structure-Based Drug Design Rotatable Bonds Pharmacophore Modeling

Commercial Availability and Scalability: 95%–98% Purity from Multiple Suppliers vs. Scarce Propargyl Ether or Alkyl Homologs

4-(Prop-2-yn-1-yl)oxan-4-ol is available from at least five independent chemical suppliers, with purities ranging from 95% to 98% and catalog quantities from milligram to gram scale . In contrast, the closest propargyl ether analog (CAS 339363-23-4) is listed by only two vendors, and the 4-alkyl-substituted analog 4-methyltetrahydro-2H-pyran-4-ol is primarily available as a bulk commodity with lower purity specifications (≥95%) . Multi-sourcing reduces supply risk and enables competitive pricing; the 98% purity grade from Leyan (Cat. No. 1551368) offers a 3% absolute purity advantage over the standard 95% grade, which is meaningful for applications requiring high fidelity, such as fragment library construction or late-stage functionalization .

Supply Chain Catalog Availability Purity Lead Time Procurement

Predicted CNS Multiparameter Optimization (MPO) Score: Superior Drug-Likeness vs. Propargyl Ether and Alkyl Analogs

Using the CNS MPO desirability scoring system (range 0–6, where ≥4 indicates favorable CNS drug-like properties), 4-(Prop-2-yn-1-yl)oxan-4-ol achieves a predicted score of approximately 4.2 [1]. This reflects the balance of TPSA (29.5 Ų), clogP (~0.4), HBD (1), and molecular weight (140.18) [1]. The propargyl ether analog (TPSA 18.5 Ų, HBD = 0) scores lower on the lipophilicity component (higher clogP, ~1.2), yielding a CNS MPO of ~3.6 [2]. A 4-alkyl-substituted analog (4-methyl, MW 116.16, HBD = 1) scores similarly (~4.3) but forfeits click chemistry utility entirely. The target thus occupies a unique position in property space—retaining favorable CNS MPO while preserving the terminal alkyne for late-stage diversification.

CNS MPO Drug-Likeness Blood-Brain Barrier Lipinski Physicochemical Profiling

Optimal Use Scenarios for 4-(Prop-2-yn-1-yl)oxan-4-ol Based on Quantitative Differentiation


Fragment-Based Drug Discovery for CNS Targets Requiring Late-Stage Click Diversification

The compound's favorable CNS MPO score (≈4.2), combined with the terminal alkyne for CuAAC, makes it an ideal fragment for CNS-targeted libraries. Its predicted aqueous solubility (logS ≈ –0.91) avoids solubility-limited false negatives at screening concentrations (100–500 μM), and the tertiary alcohol provides a hydrogen-bond anchor for initial target engagement .

Bioconjugation Probe Synthesis Where Solubility and Metabolic Stability Are Critical

In bioconjugation workflows requiring attachment of a tetrahydropyran reporter to an azide-bearing biomolecule (protein, antibody, oligonucleotide), the tertiary alcohol confers 4.7-fold higher predicted aqueous solubility than the propargyl ether analog, avoiding precipitation during CuAAC under aqueous buffer conditions . The metabolic resistance of the tertiary propargyl alcohol scaffold also reduces premature oxidative degradation if the conjugate is exposed to cellular or in vivo systems [1].

Diversity-Oriented Synthesis (DOS) of Constrained Macrocycles via Sequential Click–Cyclization

The minimal rotatable bond count (2) and direct C(sp³)–C(sp) junction enable precise spatial control in macrocyclization strategies. After CuAAC triazole formation, the tetrahydropyran oxygen and tertiary alcohol can serve as secondary nucleophilic handles or hydrogen-bond donors for subsequent ring-closing transformations, a synthetic sequence where the more flexible ether analog would yield lower cyclization efficiency .

Procurement-Risk Mitigation: Stock Building Block with Multi-Supplier Sourcing for Lead Optimization Programs

With at least five independent suppliers and a 98% purity grade available, this compound reduces supply-chain risk in lead optimization, where building block consistency is essential for SAR reproducibility. The 98% purity (Leyan) is recommended for fragment library assembly and late-stage functionalization to avoid confounding effects of 2%–5% impurities common to the 95% grade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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